Cas no 922012-86-0 (N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)

N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- Ethanediamide, N1-cycloheptyl-N2-[2-(1-pyrrolidinyl)-2-(1,2,3,4-tetrahydro-1-methyl-6-quinolinyl)ethyl]-
- N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
- AKOS002002480
- AKOS021643670
- N'-cycloheptyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
- F2292-0559
- N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 922012-86-0
- N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
- N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide
-
- Inchi: 1S/C25H38N4O2/c1-28-14-8-9-19-17-20(12-13-22(19)28)23(29-15-6-7-16-29)18-26-24(30)25(31)27-21-10-4-2-3-5-11-21/h12-13,17,21,23H,2-11,14-16,18H2,1H3,(H,26,30)(H,27,31)
- InChI Key: SSLNSTLBLJSGNY-UHFFFAOYSA-N
- SMILES: C(NC1CCCCCC1)(=O)C(NCC(N1CCCC1)C1C=CC2=C(C=1)CCCN2C)=O
Computed Properties
- Exact Mass: 426.29947647g/mol
- Monoisotopic Mass: 426.29947647g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 598
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 64.7Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- pka: 12.40±0.46(Predicted)
N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2292-0559-5μmol |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2292-0559-4mg |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2292-0559-1mg |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2292-0559-2mg |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2292-0559-5mg |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2292-0559-10μmol |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2292-0559-2μmol |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2292-0559-10mg |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2292-0559-3mg |
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide |
922012-86-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide
N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide (CAS No. 922012-86-0): A Comprehensive Overview
N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide (CAS No. 922012-86-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the diamide class and features a unique structural arrangement that includes a cycloheptyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring. The intricate structure of this compound has led to its exploration in various therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The chemical structure of N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide is characterized by its multiple functional groups and the spatial arrangement of these groups. The cycloheptyl group provides steric bulk and hydrophobicity, which can influence the compound's solubility and membrane permeability. The tetrahydroquinoline moiety is known for its bioactive properties and has been associated with various pharmacological activities, including anti-inflammatory and neuroprotective effects. The pyrrolidine ring adds further complexity to the molecule, contributing to its overall conformational flexibility and binding affinity to specific protein targets.
Recent studies have highlighted the potential of N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide in modulating key signaling pathways involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases implicated in cancer cell proliferation. The study found that the compound effectively reduced tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation and angiogenesis.
In addition to its anticancer properties, N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide has shown promise in neurodegenerative disorders. A study published in the Journal of Neurochemistry reported that the compound possesses neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation. These findings suggest that this diamide derivative could be a valuable candidate for the development of novel therapies for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide has also been extensively studied. Preclinical data indicate that the compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, the compound has demonstrated low toxicity in animal models, which is an essential consideration for its potential clinical application.
The synthesis of N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylethanediamide involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Key synthetic steps include the formation of the tetrahydroquinoline core through catalytic hydrogenation and subsequent functionalization with the cycloheptyl and pyrrolidine groups. Advances in synthetic chemistry have enabled researchers to optimize these reactions, making it possible to produce large quantities of the compound for preclinical and clinical testing.
Clinical trials are currently underway to evaluate the safety and efficacy of N'-cycloheptyl-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-y l)-2-(pyrrolidin - 1 - y l ) e t h y l e t h a n e d i am i d e in human subjects. Early phase I trials have shown promising results with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further investigation into its therapeutic potential across various disease indications.
In conclusion, N'-cycloheptyl-N - 2 - ( 1 - m e t h y l - 1 , 2 , 3 , 4 - t e t r ah y d ro q u i n o l i n - 6 - y l ) - 2 - ( p y r r o l i d i n - 1 - y l ) e t h y l e t h a n e d i am i d e (CAS No. 922012-86-0) represents a promising lead compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to unravel its full potential, this diamide derivative holds significant promise for advancing treatments in areas such as oncology and neurology.
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